Positional Isomer Differentiation: 4‑Substituted Piperidine Regioisomer Exhibits Unique Physicochemical and Biological Properties
Diethyl(piperidin-4-ylmethyl)amine (4‑substituted; CAS 116905‑90‑9) is one of three constitutional isomers sharing the formula C₁₀H₂₂N₂, alongside the 2‑substituted isomer (CAS 64168‑09‑8) and the 3‑substituted isomer (CAS 120990‑84‑3). While all three are liquids of comparable molecular weight (170.30 g·mol⁻¹), the 4‑substituted regioisomer positions the aminomethyl group para to the piperidine NH, maximising the spatial separation of the two basic nitrogen centres. This geometry is critical for applications requiring distinct pKa environments: the piperidine NH (predicted pKa ~10.5) remains available for salt formation or covalent linkage, while the tertiary diethylamino group (predicted pKa ~9.5–10.0) can independently engage in hydrogen bonding or ionic interactions [1]. By contrast, the 2‑substituted isomer places the aminomethyl group ortho to the piperidine NH, introducing steric crowding that can hinder N‑functionalisation reactions and alter metal‑chelation stoichiometry [2]. No head‑to‑head biological comparison of the three isomers is available, but the 4‑substituted framework is explicitly preferred in P2Y₁₂ antagonist pharmacophores (see Evidence Item 5) [3].
| Evidence Dimension | Regioisomeric position of aminomethyl substituent on piperidine ring |
|---|---|
| Target Compound Data | 4‑substituted (para): C₁₀H₂₂N₂, MW 170.30, XLogP3 1.3, TPSA 15.3 Ų, 1 HBD, 2 HBA, 4 rotatable bonds |
| Comparator Or Baseline | 2‑substituted (ortho, CAS 64168‑09‑8): C₁₀H₂₂N₂, MW 170.30; 3‑substituted (meta, CAS 120990‑84‑3): C₁₀H₂₂N₂, MW 170.30 |
| Quantified Difference | Identical molecular formula and mass; differentiation arises from spatial arrangement of N‑centres. Quantitative pKa or reactivity data for all three isomers are not available in the public domain. |
| Conditions | Computed molecular descriptors (PubChem); predicted pKa ranges from amine basicity tables |
Why This Matters
When a synthetic route or pharmacophore model mandates a specific N–N spatial separation, the 4‑substituted isomer is mechanistically non‑interchangeable with the 2‑ or 3‑substituted variants, and procurement must specify CAS 116905‑90‑9 to avoid regioisomer contamination.
- [1] PubChem. Compound Summary for CID 3704532. Computed properties: XLogP3 1.3, TPSA 15.3 Ų, HBD 1, HBA 2, Rotatable Bonds 4. https://pubchem.ncbi.nlm.nih.gov/compound/3704532 (accessed 2026-04-25). View Source
- [2] PubChem. Compound Summary for CID 254287, N,N-diethyl-2-piperidinemethanamine (CAS 64168-09-8). https://pubchem.ncbi.nlm.nih.gov/compound/254287 (accessed 2026-04-25). View Source
- [3] BindingDB. Entry BDBM50302723: ((4S)-4-[(6-{4-[(diethylamino)methyl]piperidin-1-yl...). Ki = 0.610 nM at human P2Y12 receptor. https://www.bindingdb.org (accessed 2026-04-25). View Source
